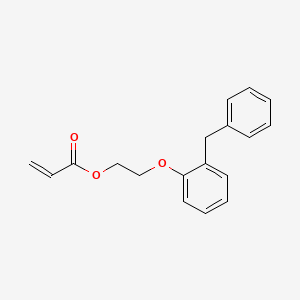![molecular formula C18H18ClFN2O B15131444 2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone is a complex organic compound that features a pyrrolo[3,2-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with the pyrrolo[3,2-b]pyridine intermediate.
Chlorination and Ketone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or aldehydes, depending on the extent of oxidation.
Reduction: The major product is the corresponding alcohol.
Substitution: A variety of substituted derivatives can be formed, depending on the nucleophile used.
科学的研究の応用
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 2-chloro-1-(4-fluorobenzyl)benzimidazole
- 2-chloro-6-fluorobenzyl chloride
Uniqueness
The unique combination of the pyrrolo[3,2-b]pyridine core with the 4-fluorobenzyl and ethanone groups distinguishes this compound from its analogs. This unique structure imparts specific chemical and biological properties that are of interest in various fields of research.
特性
分子式 |
C18H18ClFN2O |
|---|---|
分子量 |
332.8 g/mol |
IUPAC名 |
2-chloro-1-[6-[(4-fluorophenyl)methyl]-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]ethanone |
InChI |
InChI=1S/C18H18ClFN2O/c1-18(2)11-22(16(23)9-19)15-8-13(10-21-17(15)18)7-12-3-5-14(20)6-4-12/h3-6,8,10H,7,9,11H2,1-2H3 |
InChIキー |
KOSASCSABJNQSH-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=C1N=CC(=C2)CC3=CC=C(C=C3)F)C(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


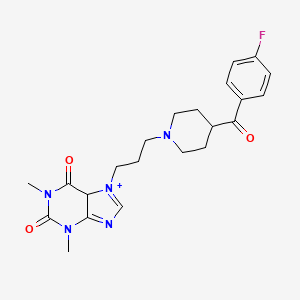
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
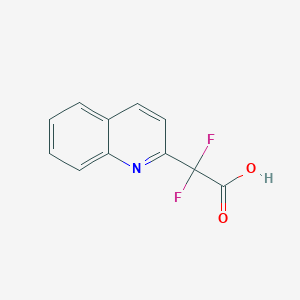
![1H-Purine-2,6-dione, 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-3,9-dihydro-](/img/structure/B15131391.png)

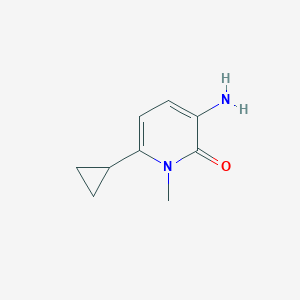
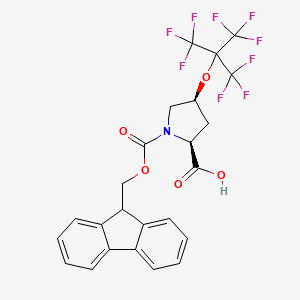
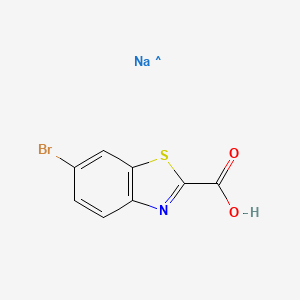
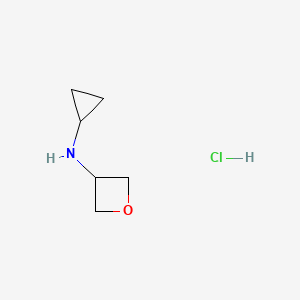

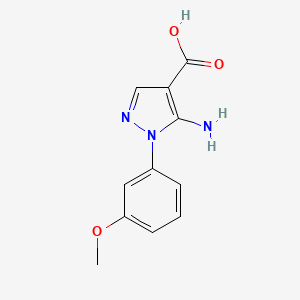
![Tert-butyl 2-[6-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indazol-3-yl]-7-(4-methylpiperazin-1-yl)benzimidazole-1-carboxylate](/img/structure/B15131437.png)
![2-Thiophenecarboxylic acid, 3-[[[[(1,6-dihydro-4-methyl-6-oxo-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]-](/img/structure/B15131440.png)
